

Application Notes: **Cy7.5 Maleimide** Antibody Labeling

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Compound of Interest

Compound Name: *Cy7.5 maleimide*

Cat. No.: *B12395584*

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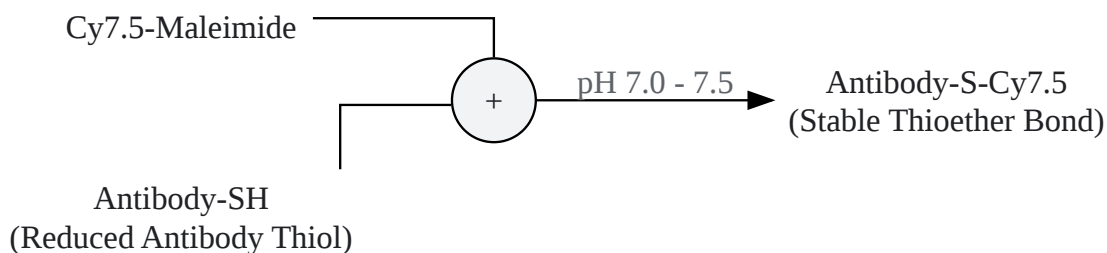
For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Cy7.5 Maleimide** Antibody Labeling Kit provides a robust and efficient method for covalently attaching the near-infrared (NIR) fluorescent dye, Cy7.5, to antibodies and other thiol-containing proteins. Cy7.5 is a cyanine dye characterized by its long-wavelength absorption and emission, making it ideal for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1][2][3] The maleimide functional group enables highly specific conjugation to free sulfhydryl (thiol) groups, forming a stable thioether bond.[4][5][6] This targeted labeling strategy is particularly advantageous for antibodies where modification of amine groups could compromise antigen-binding affinity.[6]

Principle of the Reaction

The core of this labeling technique is the Michael addition reaction between the maleimide group of the Cy7.5 dye and a thiol group (-SH) from a cysteine residue on the antibody.[4] Since native antibodies, particularly IgG isotypes, have their cysteine residues predominantly tied up in stabilizing disulfide bonds (-S-S-), a preliminary reduction step is often necessary to generate reactive free thiols.[4][7] This is typically achieved using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). The subsequent conjugation reaction is highly specific for thiols within a neutral pH range (pH 7.0-7.5), resulting in the formation of a stable thiosuccinimide linkage.[4][8]



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Caption: Thiol-Maleimide Conjugation Chemistry.

Key Applications

The superior spectral properties of Cy7.5 make it a powerful tool for a range of advanced applications:

- **In Vivo Imaging:** The NIR fluorescence of Cy7.5 allows for deep tissue imaging with an improved signal-to-noise ratio, making it excellent for tracking antibodies and monitoring disease progression or drug distribution in living organisms.^{[1][9]}
- **Fluorescence Microscopy and Immunofluorescence:** Enables high-contrast imaging of cellular structures and the localization of specific antigens in fixed cells and tissue sections with minimal background interference.^{[1][10]}
- **Flow Cytometry:** Provides a distinct and reliable signal for multi-parameter cell sorting and analysis, particularly useful for identifying rare cell populations or antigens with low expression levels.^{[1][10][11]}

Quantitative Data Summary

Successful antibody labeling is dependent on several key parameters. The following tables provide essential quantitative data to guide the experimental setup and characterization of the final conjugate.

Table 1: Spectral Properties of Cy7.5 Dye

Parameter	Value
Excitation Maximum (λ_{max})	~788 nm[1][12]
Emission Maximum (λ_{em})	~808 nm[1][12]
Molar Extinction Coefficient (ϵ)	~223,000 M ⁻¹ cm ⁻¹ [12]
Correction Factor (CF280) ¹	~0.05

¹The Correction Factor (A_{280}/A_{max}) is an estimate and may vary slightly between dye lots.

Table 2: Recommended Reaction Parameters

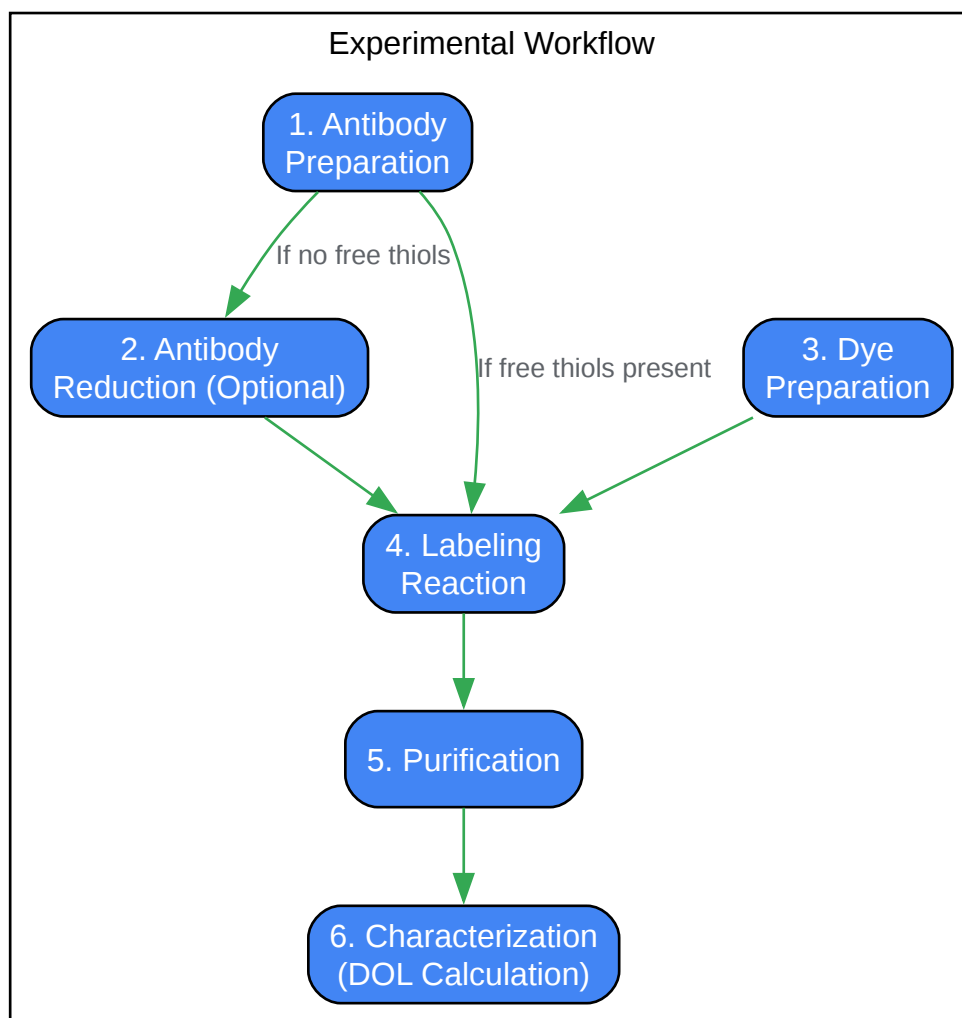
Parameter	Recommended Range	Notes
Antibody Concentration	2 - 10 mg/mL[13][14]	Higher concentrations improve labeling efficiency.
Buffer pH	7.0 - 7.5[4][8]	Optimal for maleimide-thiol reaction.
Dye:Antibody Molar Ratio	10:1 to 20:1[8][15]	Starting point for optimization.
Reaction Time	2 hours at RT or overnight at 4°C[6][8]	

| Optimal Degree of Labeling (DOL) | 2 - 10[16][17] | Application-dependent; excessive labeling can cause quenching or loss of function.[16][18] |

Detailed Experimental Protocols

Overall Experimental Workflow

The procedure involves preparing the antibody, performing the labeling reaction, purifying the conjugate, and finally, characterizing the product to ensure quality.



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Caption: Workflow for **Cy7.5 Maleimide** Antibody Labeling.

Protocol 1: Antibody Preparation and Reduction

This protocol describes the preparation of an antibody for labeling, including an optional but often necessary step to reduce disulfide bonds to generate free thiol groups.

Materials:

- Antibody of interest (1-10 mg/mL)
- Amine-free, degassed buffer (e.g., PBS, HEPES, pH 7.0-7.5)[4]

- TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride
- Reaction tubes
- Desalting spin column (if purification is needed after reduction)

Procedure:

- Buffer Exchange: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[\[13\]](#)[\[14\]](#) If the antibody buffer contains additives like Tris or sodium azide, they should be removed via dialysis or a desalting spin column.
- Prepare TCEP Stock Solution: Prepare a fresh 10 mM stock solution of TCEP in degassed buffer.
- Antibody Reduction (Recommended): a. To the antibody solution, add TCEP to a final concentration that is a 10-fold molar excess over the antibody.[\[6\]](#) b. Incubate the mixture for 30-60 minutes at room temperature.[\[4\]](#) This step reduces disulfide bonds in the antibody's hinge region, exposing free thiols for conjugation.
- Removal of Reducing Agent (If Necessary): While TCEP generally does not need to be removed, if other reducing agents like DTT are used, they must be removed using a desalting spin column prior to adding the maleimide dye.

Protocol 2: Cy7.5 Antibody Labeling and Purification

This protocol details the conjugation of the prepared antibody with **Cy7.5 maleimide** and the subsequent purification of the labeled antibody.

Materials:

- Reduced antibody solution (from Protocol 1)
- **Cy7.5 maleimide**
- Anhydrous DMSO
- Size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25)

- Collection tubes
- Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

- Prepare Dye Stock Solution: a. Allow the vial of **Cy7.5 maleimide** to warm to room temperature before opening. b. Add anhydrous DMSO to create a 10 mM stock solution.^[7] For example, to 1 mg of dye, add the appropriate volume of DMSO based on its molecular weight. Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh.^[8]
- Labeling Reaction: a. Calculate the volume of dye stock solution needed to achieve a 10:1 to 20:1 molar ratio of dye to antibody.^{[8][15]} This is a recommended starting point and may require optimization. b. While gently stirring or vortexing the antibody solution, add the calculated volume of **Cy7.5 maleimide** stock solution.^[6] c. Protect the reaction mixture from light (e.g., by wrapping the tube in aluminum foil) and incubate for 2 hours at room temperature or overnight at 4°C with gentle rocking.^{[8][15]}
- Purification of the Labeled Antibody: It is critical to remove any unconjugated Cy7.5 dye, as its presence will lead to an overestimation of the labeling efficiency.^{[16][19]} a. Prepare the Spin Column: Prepare a size-exclusion spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with reaction buffer.^{[7][20]} b. Apply Sample: Carefully apply the entire labeling reaction mixture to the center of the resin bed in the column. c. Centrifuge: Centrifuge the column in a collection tube as per the manufacturer's protocol. The larger, labeled antibody conjugate will pass through the column, while the smaller, free dye molecules will be retained.^[7] d. Collect Conjugate: The purified, labeled antibody is collected in the tube.

Protocol 3: Characterization and Storage

This protocol describes how to determine the Degree of Labeling (DOL) and properly store the final conjugate.

Materials:

- Purified Cy7.5-labeled antibody

- UV-Vis Spectrophotometer
- Quartz cuvettes
- Stabilizing agents (e.g., BSA, sodium azide)

Procedure:

- Spectrophotometric Measurement: a. Measure the absorbance of the purified antibody conjugate at 280 nm (A_{280}) and at the absorbance maximum of Cy7.5, ~788 nm (A_{max}).[\[1\]](#)[\[21\]](#) b. If the absorbance is too high (e.g., >1.5), dilute the sample with a known volume of buffer and remember to account for the dilution factor in the calculations.[\[19\]](#)
- Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.[\[19\]](#)[\[21\]](#) It can be calculated using the following formula:

$$DOL = (A_{max} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} = Absorbance of the conjugate at ~788 nm.
- A_{280} = Absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 $M^{-1}cm^{-1}$).[\[19\]](#)
- ϵ_{dye} = Molar extinction coefficient of Cy7.5 at ~788 nm (~223,000 $M^{-1}cm^{-1}$).[\[12\]](#)
- CF_{280} = Correction factor for the dye's absorbance at 280 nm (A_{280}/A_{max} of the dye, ~0.05 for Cy7.5).[\[21\]](#)
- Storage of Labeled Antibody: a. For long-term storage, it is recommended to add a stabilizing protein like BSA (to 5-10 mg/mL) and a bacteriostatic agent like sodium azide (to 0.01-0.03%).[\[6\]](#) b. Store the final conjugate solution at 4°C, protected from light.[\[6\]](#) For storage longer than a few months, add glycerol to a final concentration of 50% and store at -20°C.[\[6\]](#) Avoid repeated freeze-thaw cycles.

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